2-Iso-propylphenylzinc iodide
Overview
Description
2-Iso-propylphenylzinc iodide is an organozinc compound with the molecular formula C9H11IZn. It is a crucial reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used in cross-coupling reactions, which are essential in the synthesis of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iso-propylphenylzinc iodide can be synthesized through the reaction of 2-iso-propylphenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The process may include steps such as purification and crystallization to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Iso-propylphenylzinc iodide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Reagents: Palladium or nickel catalysts, halide substrates.
Conditions: Inert atmosphere, typically under nitrogen or argon, and solvents like THF or diethyl ether.
Scientific Research Applications
2-Iso-propylphenylzinc iodide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of 2-iso-propylphenylzinc iodide involves the transfer of the phenyl group to a substrate in the presence of a catalyst. The zinc atom acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. This process is often catalyzed by transition metals such as palladium or nickel, which help in the activation of the halide substrate and the subsequent coupling reaction .
Comparison with Similar Compounds
- Phenylzinc iodide
- 2-Methylphenylzinc iodide
- 2-Ethylphenylzinc iodide
Comparison: 2-Iso-propylphenylzinc iodide is unique due to the presence of the iso-propyl group, which can influence the reactivity and selectivity of the compound in cross-coupling reactions. Compared to phenylzinc iodide, the iso-propyl group provides steric hindrance, which can affect the reaction pathway and the final product distribution .
Properties
IUPAC Name |
iodozinc(1+);propan-2-ylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.HI.Zn/c1-8(2)9-6-4-3-5-7-9;;/h3-6,8H,1-2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFWPMSDEYBRSS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=[C-]1.[Zn+]I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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